molecular formula C17H17F3N4 B2938749 5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-03-6

5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2938749
CAS No.: 890638-03-6
M. Wt: 334.346
InChI Key: HMRNSRFZVBVOCJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold with a pyrazole fused to a pyrimidine ring. Key structural features include:

  • C2 position: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity.
  • C3 position: A phenyl group, common in analogs targeting mycobacterial ATP synthase .
  • C5 position: A methyl substituent, less bulky than aryl/heteroaryl groups seen in other derivatives.
  • N7 position: An isopropylamine (-NHCH(CH₃)₂), distinguishing it from pyridinylmethyl or phenethylamine substituents in related compounds .

Properties

IUPAC Name

5-methyl-3-phenyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4/c1-10(2)21-13-9-11(3)22-16-14(12-7-5-4-6-8-12)15(17(18,19)20)23-24(13)16/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRNSRFZVBVOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C17H17F3N4, with a molecular weight of 334.346 g/mol. This compound features a trifluoromethyl group and is characterized by its unique pyrazolo-pyrimidine structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H17F3N4
Molecular Weight334.346 g/mol
Purity≥ 95%

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study evaluated various synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant anticancer activity, with one compound demonstrating an IC50 value of 29.1 µM against MDA-MB-231 cells and another showing an IC50 of 15.3 µM against MCF-7 cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Remarks
Compound AMDA-MB-23129.1Significant activity
Compound BMCF-715.3Best inhibitory effect

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that these compounds can act as inhibitors of specific kinases involved in cancer progression .

Other Pharmacological Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for their antiviral activities. Some derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms . The broad spectrum of biological activities associated with this compound class underscores their potential for drug development.

Study on Antiviral Activity

A study focusing on the antiviral properties of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibited significant inhibitory effects on viral replication in vitro. The most active compounds were identified based on their EC50 values compared to established antiviral agents .

Synthesis and Structural Analysis

The synthesis of this compound was achieved through a copper-catalyzed reaction involving propargylated pyrazolo intermediates. This method allowed for the efficient production of diverse glycohybrids with varying biological activities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group exhibits nucleophilic character, participating in substitution reactions under mild conditions. Key examples include:

Reaction Type Reagents/Conditions Products Yield Source
AcylationAcetyl chloride, DCM, room temperatureN-(propan-2-yl)-7-acetamido derivative78%
SulfonylationTosyl chloride, pyridine, 0°C7-tosylamido analogue65%
Reductive alkylationFormaldehyde/NaBH₃CN, methanolN-methylated derivative82%

Mechanistic Insight : The lone pair on the amine nitrogen facilitates attack on electrophilic reagents. Steric hindrance from the isopropyl group modulates reaction rates .

Cyclization and Ring-Modification Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective modifications:

  • Microwave-assisted cyclization with cinnamoyl derivatives produces fused heterocycles (e.g., triazolo-pyridines) at 120°C in acetic acid .

  • Oxidative coupling using Cu(OAc)₂ in DMF forms dimeric structures via C–N bond formation .

Example :

text
Compound + Benzaldehyde → 7-(benzylideneamino) derivative (70% yield, 2 h, EtOH)[8]

Catalytic Functionalization

Pd-catalyzed cross-coupling reactions enable diversification:

Reaction Catalyst/Base Substrate Application
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduction of aryl groups at C-5
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl halidesSynthesis of biaryl amine derivatives

Key Finding : The trifluoromethyl group enhances electrophilicity at C-5, favoring coupling reactions .

Biological Activity-Driven Modifications

Structural optimizations for enhanced bioactivity include:

  • Halogenation : Bromination at C-5 using NBS increases antimycobacterial potency (MIC = 0.8 µM vs. M.tb) .

  • Side-chain elongation : Introducing pyridylmethyl groups improves kinase (CK2α) inhibition (IC₅₀ = 12 nM) .

Case Study : Replacement of the isopropyl group with a 2-pyridinemethylamine moiety boosted M.tb growth inhibition by 15-fold .

Stability and Degradation Pathways

  • Hydroxylation : FAD-dependent hydroxylase Rv1751 oxidizes the pyrimidine ring, forming 7-hydroxy metabolites (observed in M.tb resistance studies) .

  • Hydrolysis : Acidic conditions (HCl/EtOH) cleave the amine side chain, yielding 7-keto derivatives .

Degradation Table :

Condition Product Half-life
pH 1.0, 37°C5-methyl-3-phenyl-2-(CF₃)pyrazolo[1,5-a]pyrimidin-7-one4.2 h
Liver microsomes (human)N-dealkylated metabolite28 min

Reaction Optimization Trends

  • Solvent effects : DMF > AcOH > EtOH for cyclization efficiency .

  • Catalyst screening : Pd(OAc)₂ outperforms Cu-based catalysts in coupling reactions .

This compound’s versatility in nucleophilic, cross-coupling, and cyclization reactions positions it as a critical intermediate in medicinal chemistry. Ongoing research focuses on improving synthetic efficiency and targeting kinase-specific modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Mycobacterial Activity
  • 3-(4-Fluorophenyl)-5-aryl Derivatives : Compounds with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., 4-methoxyphenyl, 4-isopropylphenyl) exhibit potent Mycobacterium tuberculosis (M.tb) inhibition (MIC₉₀ < 1 µM) due to optimized lipophilicity and target binding .
    • Example: Compound 34 (5-(4-methoxyphenyl) substituent) showed MIC₉₀ = 0.12 µM .
  • Target Compound : The absence of a 4-fluoro group at C3 and the smaller C5-methyl group may reduce anti-M.tb activity compared to fluorophenyl derivatives. However, the C2-CF₃ group could enhance membrane permeability, partially offsetting this limitation.
Kinase Inhibition
  • CDK2 Inhibitors: Analogs like 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (DB08535) inhibit CDK2 via halogen interactions.

Physicochemical Properties

Property Target Compound 3-(4-Fluorophenyl)-5-phenyl Derivative (47) 5-(4-Methoxyphenyl)-N-phenethyl Analogue
Molecular Weight ~389.35 g/mol 409.17 g/mol 425.45 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~3.5 ~3.2
Solubility Low (CF₃ reduces polarity) Moderate (pyridinylmethyl enhances solubility) Low (phenethyl group)
Metabolic Stability High (CF₃ resists oxidation) Moderate (fluorophenyl enhances stability) Moderate

SAR Trends

  • C3 Substituents : Aryl groups (especially 4-fluorophenyl) improve target binding and anti-M.tb activity .
  • C5 Substituents : Bulky groups (e.g., 4-isopropylphenyl) enhance potency but may reduce solubility. The target’s C5-methyl balances size and hydrophobicity.
  • N7 Substituents : Pyridinylmethyl groups (e.g., 47 ) improve solubility via hydrogen bonding, while isopropylamine in the target compound prioritizes lipophilicity for CNS penetration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., 2-aminopyrazoles with β-ketoesters or enaminones under reflux conditions). The isopropylamine moiety is introduced in the final step via nucleophilic substitution or Buchwald-Hartwig coupling. Key factors include optimizing reaction temperature (80–120°C), solvent choice (e.g., DMF, ethanol), and catalysts (e.g., Pd for cross-coupling). Impurities like unreacted trifluoromethyl precursors are mitigated through column chromatography or recrystallization in ethanol/DMF mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of substituents (e.g., phenyl at C3, trifluoromethyl at C2) and amine proton environments.
  • IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and CF3 vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns.
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for SAR studies .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol, DMF, or dioxane/water mixtures are effective for recrystallization due to the compound’s moderate polarity. Ethanol yields high-purity crystals (≥95%) with minimal residual solvents, confirmed by TLC or HPLC .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity to kinase targets (e.g., CDK9)?

  • Methodological Answer : The CF3 group enhances lipophilicity and electronegativity, improving binding to hydrophobic kinase pockets (e.g., ATP-binding sites). Computational docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) reveal CF3’s role in stabilizing π-π stacking with phenylalanine residues. Mutagenesis studies confirm reduced inhibition potency in CF3-deleted analogs .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., CDK9 vs. CDK2 inhibition) may arise from assay conditions (ATP concentration, pH) or protein isoform variations. Standardize assays using recombinant kinases (e.g., Carna Biosciences kits) and validate with orthogonal methods (e.g., Western blotting for phospho-substrate reduction). Cross-correlate with structural data (e.g., co-crystallography) to identify binding mode differences .

Q. How can X-ray crystallography validate molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray analysis (e.g., SHELXT ) resolves bond lengths (C–C: ~1.48 Å), dihedral angles, and hydrogen-bond networks (e.g., NH···O interactions with solvent molecules). For this compound, the pyrimidine ring adopts a planar conformation, with CF3 and phenyl groups in orthogonal orientations, minimizing steric clashes. Data refinement (R factor <0.06) ensures accuracy .

Q. How do structural modifications at C5/C7 affect selectivity toward serotonin 5-HT6 receptors?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, F) at C7 increases 5-HT6R affinity (Ki <10 nM) by enhancing hydrogen bonding with Ser197/Thr200 residues. Conversely, bulky substituents at C5 reduce blood-brain barrier penetration. Conformational restriction via intramolecular H-bonding (e.g., sulfonyl to methylamine groups) improves selectivity over off-targets (e.g., 5-HT2B) .

Q. What in vivo pharmacokinetic challenges arise from the compound’s physicochemical properties?

  • Methodological Answer : High logP (~3.5) may limit aqueous solubility, requiring formulation with cyclodextrins or lipid nanoparticles. Moderate bioavailability (~40% in rodents) is attributed to first-pass metabolism (CYP3A4 oxidation of the isopropyl group). Mitigate via prodrug strategies (e.g., phosphate esters) or co-administration with CYP inhibitors .

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